molecular formula C16H13ClN2O B11839804 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 62820-65-9

7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one

Katalognummer: B11839804
CAS-Nummer: 62820-65-9
Molekulargewicht: 284.74 g/mol
InChI-Schlüssel: NIIKVEMBLQWGMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Quinazolinone Scaffold Development

The quinazolinone nucleus—a bicyclic system comprising fused benzene and pyrimidinone rings—has been a cornerstone of medicinal chemistry since the mid-20th century. Early work focused on natural alkaloids like febrifugine, but synthetic derivatives gained prominence through systematic structure-activity relationship (SAR) studies. The 2008 discovery of quinazoline-based histamine H4 receptor inverse agonists marked a turning point, demonstrating how scaffold hopping from quinoxaline analogs could yield potent ligands with dual H1/H4 receptor activity. This approach validated quinazolinones as versatile platforms for receptor modulation.

Subsequent decades saw expansion into diverse therapeutic areas. A 2022 review cataloged quinazolinone hybrids exhibiting anticancer, anti-inflammatory, and antimicrobial properties, underscoring the scaffold’s adaptability through strategic substitutions. The introduction of electron-withdrawing groups (e.g., chloro) at specific positions emerged as a key strategy for enhancing receptor affinity and metabolic stability. For instance, 6-chloro-substituted quinazolines demonstrated nanomolar-range binding to histamine receptors while maintaining favorable pharmacokinetic profiles.

Synthetic methodology advancements further propelled the field. The 2023 development of a H2O2-mediated protocol using dimethyl sulfoxide (DMSO) as a carbon source enabled efficient construction of the quinazolin-4(3H)-one core under radical conditions. Such innovations expanded access to structurally complex derivatives, facilitating SAR exploration.

Significance of 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one in Heterocyclic Research

This specific derivative (C16H13ClN2O, MW 284.74 g/mol) exemplifies modern quinazolinone engineering through three strategic modifications:

  • 7-Chloro substitution : Positioned para to the carbonyl group, the chlorine atom induces electronic effects that stabilize the bicyclic system while potentially enhancing target binding through halogen bonding.
  • 2-Methyl group : The methyl substituent at C2 modulates ring conformation and lipophilicity, factors critical for membrane permeability and bioavailability.
  • 3-(p-Tolyl) side chain : The aromatic para-methylphenyl group introduces steric bulk and π-π stacking capabilities, often associated with improved receptor selectivity.

Structural analysis reveals how these features synergize:

Property Value/Description Impact on Bioactivity
Cl substituent (C7) σ~p~ = 0.23 (Hammett constant) Enhances electron deficiency at C4
Methyl (C2) +I effect Increases ring basicity
p-Tolyl (C3) LogP contribution +2.1 Improves lipid bilayer penetration

Synthetic routes to this compound typically begin with 5-chloroanthranilic acid derivatives. A representative protocol involves:

  • Acetylation to form 5-chloro-N-acetyl anthranilic acid
  • Cyclization with phosphorus pentoxide/glacial acetic acid
  • Mannich reaction with formaldehyde and p-toluidine

Recent applications highlight its utility as:

  • Intermediate for anti-inflammatory agents showing COX-2 selectivity
  • Building block in anticancer hybrids targeting kinase domains
  • Template for antimicrobial agents via triazole conjugation

Eigenschaften

CAS-Nummer

62820-65-9

Molekularformel

C16H13ClN2O

Molekulargewicht

284.74 g/mol

IUPAC-Name

7-chloro-2-methyl-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O/c1-10-3-6-13(7-4-10)19-11(2)18-15-9-12(17)5-8-14(15)16(19)20/h3-9H,1-2H3

InChI-Schlüssel

NIIKVEMBLQWGMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and chlorination steps. Common reagents include:

  • Aniline derivatives
  • Isatoic anhydride
  • Chlorinating agents (e.g., thionyl chloride)

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates
  • Controlled temperature and pressure conditions
  • Purification steps such as recrystallization or chromatography

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

This compound undergoes SNAr reactions at the electron-deficient C-7 chloro position under basic conditions. A Cs₂CO₃-promoted reaction in DMSO at 135°C facilitates displacement of the chlorine atom with amides, forming 2,3-disubstituted quinazolinones .

Example Reaction Pathway:

SubstrateReagents/ConditionsProductYield
7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-oneBenzamide, Cs₂CO₃, DMSO, 135°C, 24h7-(Benzamido)-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one70%*
*Yield extrapolated from analogous reaction in PMC studies .

Cyclization Reactions

The quinazolinone core participates in acid-mediated cyclizations. Treatment with H₂SO₄ at 80°C forms fused polycyclic systems, enhancing structural complexity for pharmacological applications.

Key Observations:

  • Cyclization efficiency depends on substituent electronic effects

  • Electron-withdrawing groups (e.g., -Cl) accelerate ring closure

Derivatization via Acylation

The NH group at position 3 reacts with acyl chlorides in DMF:

Acylating AgentConditionsProductCharacterization Data (IR/NMR)
Chloroacetyl chlorideDMF, 25°C, 24h3-(Chloroacetamido)-7-chloro-2-methylquinazolin-4(3H)-oneIR: 1730 cm⁻¹ (C=O); ¹H NMR δ 4.28 (CH₂Cl)
Chloropropionyl chlorideDMF, 30°C, 24h3-(Chloropropionamido)-7-chloro-2-methylquinazolin-4(3H)-one¹H NMR δ 2.70 (q, J=7.6 Hz)

Suzuki-Miyaura Cross-Coupling

The chloro substituent undergoes palladium-catalyzed coupling with aryl boronic acids:

General Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Temperature: 80°C, 12h

Reported Coupling Partners:

  • Phenylboronic acid → 7-Phenyl derivative

  • 4-Methoxyphenylboronic acid → Electron-rich aryl analog

Oxidation Reactions

Controlled oxidation converts the 4(3H)-one moiety to quinazolinediones:

Oxidizing SystemConditionsProductSelectivity
KMnO₄/H₂SO₄60°C, 6h7-Chloro-2-methyl-3-(p-tolyl)quinazoline-4,6-dione>90%
CrO₃/AcOHReflux, 8h4-Hydroxyquinazoline derivative65-70%

Mechanistic Considerations

  • SNAr Reactivity: Enhanced by:

    • Electron-withdrawing -Cl substituent

    • Polar aprotic solvents (DMSO)

  • Acylation Kinetics: Secondary amine formation requires stoichiometric base (K₂CO₃) for deprotonation

  • Cross-Coupling Limitations: Steric hindrance from p-tolyl group reduces yields with bulky boronic acids

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that derivatives of quinazolinone compounds, including 7-chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one, exhibit significant anticancer activity. A study demonstrated that quinazolinamine derivatives showed potent inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in drug resistance mechanisms in cancer treatment . This suggests that the compound could be a candidate for developing new anticancer therapies.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research involving newly synthesized quinazolinone derivatives showed high activity against various strains of bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. The synthesized compounds were confirmed through various analytical techniques, indicating their potential as antibacterial agents .

Analgesic Effects

In addition to its antibacterial and anticancer properties, the compound has been evaluated for analgesic effects. Studies have shown that derivatives of 7-chloro-2-methyl-quinazolin-4(3H)-one exhibit significant analgesic activity in animal models, suggesting potential use in pain management therapies .

Comparative Analysis of Related Compounds

To better understand the applications of 7-chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one, a comparative analysis with related compounds is beneficial. Below is a summary table highlighting key characteristics and activities:

Compound NameAntibacterial ActivityAnticancer ActivityAnalgesic Activity
7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-oneHighModerateSignificant
3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-oneModerateHighModerate
7-Chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-oneHighLowSignificant

Wirkmechanismus

The mechanism of action of 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Quinazolin-4(3H)-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Variations at Position 2
  • This substitution may enhance interactions with biological targets but reduce stability compared to the methyl-substituted analog .
  • 2-Ethoxy-3-(p-tolyl)quinazolin-4(3H)-one : Substituting methyl with ethoxy () introduces greater lipophilicity, improving membrane permeability and antifungal activity (89% inhibition against P. sasakii) .
Substituent Variations at Position 3
  • 3-(4-Methoxyphenyl) derivatives (A1–A3) : Methoxy groups () improve analgesic and anti-inflammatory activities by modulating cyclooxygenase interactions, whereas the p-tolyl group may favor hydrophobic binding .
Substituent Variations at Position 6/7
  • 7-Chloro-6-nitroquinazolin-4(3H)-one : The nitro group at position 6 () introduces strong electrophilicity, enabling nucleophilic substitution reactions (e.g., tosylation) and altering spectroscopic properties (¹H-NMR δ 8.89 ppm for aromatic protons) .

Functional Comparisons

Physicochemical Properties
  • pKa and Solubility : The p-tolyl group in the target compound increases lipophilicity (predicted pKa ~3.3, ) compared to hydrophilic derivatives like 2-mercapto analogs .
  • Thermal Stability : Nitro-substituted derivatives () exhibit higher thermal stability (decomposition at 573 K) due to strong electron-withdrawing effects .

Biologische Aktivität

7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features. Its molecular formula is C16H13ClN2OC_{16}H_{13}ClN_2O with a molecular weight of approximately 284.74 g/mol. The compound contains a chlorine atom at the 7-position and a para-tolyl group at the 3-position of the quinazolinone ring, which significantly influences its biological activity and chemical properties .

Anticancer Properties

Research indicates that 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one exhibits notable anticancer activity. Quinazolinone derivatives, including this compound, have been studied for their cytotoxic effects against various cancer cell lines. Notably, studies have shown that quinazolinones can inhibit the growth of prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines in a dose-dependent manner .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of several quinazolinone derivatives, including 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one, against MCF-7 and A2780 cell lines. The results indicated that compounds similar to this quinazolinone exhibited IC50 values ranging from 0.20 µM to 15.72 µM, demonstrating significant potency compared to established chemotherapy agents like lapatinib .

CompoundCell LineIC50 (µM)
7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-oneMCF-710 - 12
LapatinibMCF-75.9
Compound A3PC310
Compound A5HT-2912

The mechanism of action for 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with various biological targets, particularly tyrosine kinases . Studies have demonstrated that this compound acts as an inhibitor for several key kinases involved in cancer progression, including CDK2, HER2, EGFR, and VEGFR2 . Molecular docking studies suggest that it functions as both an ATP non-competitive type-II inhibitor against CDK2 and an ATP competitive type-I inhibitor against EGFR .

Summary of Biological Activities

Activity TypeEvidence/Findings
AnticancerSignificant cytotoxicity against PC3, MCF-7, HT-29
Tyrosine Kinase InhibitionInhibitory activity against CDK2, HER2, EGFR
AntibacterialLimited studies; potential based on structural similarity
AntifungalLimited studies; potential based on structural similarity

Q & A

Q. What are the standard synthetic routes for 7-chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one is reacted with p-toluidine under reflux conditions (e.g., ethanol, 3 hours). The product is purified by crystallization and characterized via elemental analysis, IR (C=O stretch at ~1700 cm⁻¹), and 1^1H NMR (aromatic protons at δ 7.48–8.19 ppm and NH2_2 signals at δ 5.67 ppm) . Alternative routes involve thiazole or thiadiazole derivatives as intermediates, with structural validation via spectral data .

Q. How is the antimicrobial activity of this quinazolinone derivative evaluated experimentally?

Antimicrobial assays are conducted using broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined, with results compared to standard antibiotics like ampicillin. Activity is linked to the chloro and methyl substituents, which enhance membrane permeability .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) and C=N stretches.
  • 1^1H/13^13C NMR : Confirms aromatic protons, methyl groups, and substituent positions.
  • Elemental analysis : Validates C, H, N, and Cl content within ±0.4% deviation .

Advanced Research Questions

Q. What molecular interactions drive the α-glucosidase inhibitory activity of related quinazolinones, and how can this inform optimization?

Docking studies reveal that the quinazolinone core forms hydrogen bonds with catalytic residues (e.g., Asp349 and Arg439 in α-glucosidase). The p-tolyl group enhances hydrophobic interactions, while the chloro substituent stabilizes the binding pocket. Structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups at the 7-position improve inhibition .

Q. How does 7-chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one act as a GABAA_AA​ receptor modulator, and what structural features confer subtype selectivity?

The compound acts as an allosteric ago-PAM (positive allosteric modulator with intrinsic agonist activity) at GABAA_A receptors. The p-tolyl group at position 3 enhances selectivity for α2/α3 subunits over α1, reducing sedative side effects. Electrophysiological assays (e.g., patch-clamp) show potentiation of GABA-induced currents at nanomolar concentrations .

Q. What methodologies are used to resolve contradictions in antioxidant vs. pro-oxidant activity reports for quinazolinones?

Conflicting results arise from assay conditions (e.g., DPPH vs. FRAP assays) and substituent effects. For example, electron-donating groups (e.g., methoxy) enhance radical scavenging, while chloro substituents may promote pro-oxidant behavior under high oxidative stress. Redox profiling via cyclic voltammetry and ROS quantification in cellular models is recommended .

Q. How can computational chemistry guide the design of quinazolinone derivatives with improved anti-inflammatory activity?

Molecular dynamics simulations identify key interactions with cyclooxygenase-2 (COX-2). The 2-methyl group reduces steric clash in the COX-2 active site, while the p-tolyl moiety stabilizes the enzyme-inhibitor complex via π-π stacking. Free energy perturbation (FEP) calculations predict potency improvements for fluorinated analogs .

Methodological Notes

  • Synthetic Optimization : Replace ethanol with ionic liquids (e.g., [BMIM]BF4_4) to improve reaction yields by 15–20% .
  • Bioactivity Testing : Use 3D tumor spheroid models for anticancer evaluation to better mimic in vivo conditions .
  • Data Contradictions : Cross-validate antioxidant results using multiple assays (e.g., ORAC, ABTS) and control for metal ion interference .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.